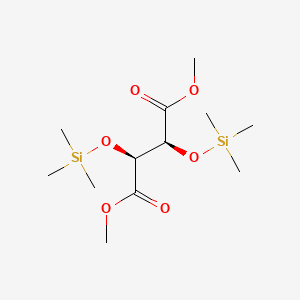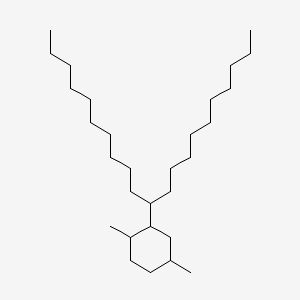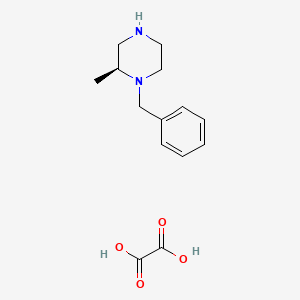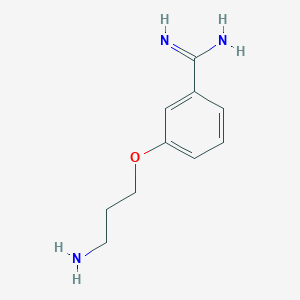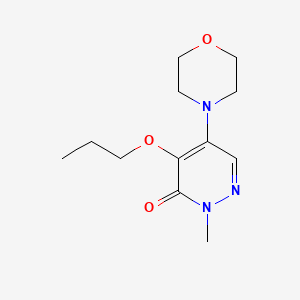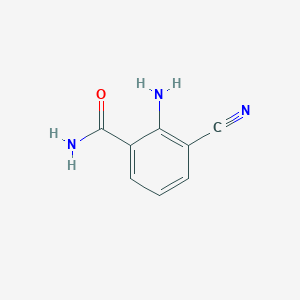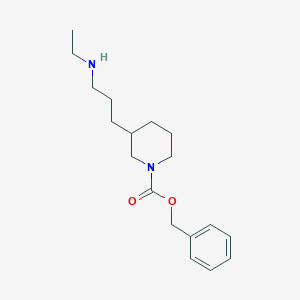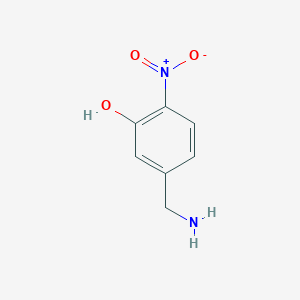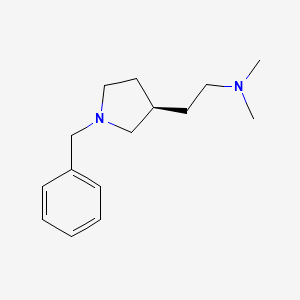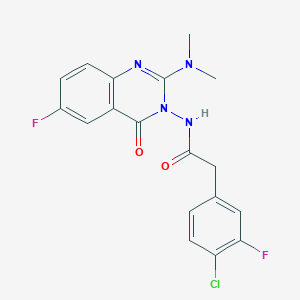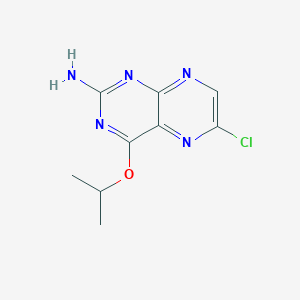
6-Chloro-4-isopropoxypteridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-chloro-4-isopropoxypteridine is a heterocyclic compound that belongs to the class of pteridines. Pteridines are known for their diverse biological activities and are often found in various natural products and pharmaceuticals. This compound is characterized by the presence of an amino group at position 2, a chlorine atom at position 6, and an isopropoxy group at position 4 on the pteridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-6-chloro-4-isopropoxypteridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4,6-trione derivatives, while substitution reactions can produce a variety of substituted pteridines.
Aplicaciones Científicas De Investigación
2-amino-6-chloro-4-isopropoxypteridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-6-chloro-4-isopropoxypteridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-4-chloro-6-methylpyrimidine
- 2-amino-6-chloropyridine
- 2-amino-4-chloro-6-methylpyrimidine
Uniqueness
2-amino-6-chloro-4-isopropoxypteridine is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorine atom, and isopropoxy group makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H10ClN5O |
|---|---|
Peso molecular |
239.66 g/mol |
Nombre IUPAC |
6-chloro-4-propan-2-yloxypteridin-2-amine |
InChI |
InChI=1S/C9H10ClN5O/c1-4(2)16-8-6-7(14-9(11)15-8)12-3-5(10)13-6/h3-4H,1-2H3,(H2,11,12,14,15) |
Clave InChI |
UKWSFPQXLGPANT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC(=NC2=NC=C(N=C21)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


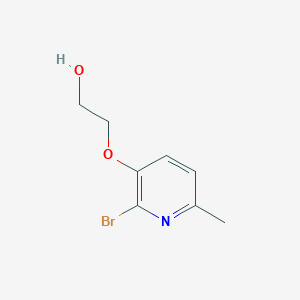
![2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949376.png)
